REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[S:9][CH2:10][CH2:11][CH2:12][O:13]C1CCCCO1.C1(C)C=CC(S([O-])(=O)=O)=CC=1.[NH+]1C=CC=CC=1>CO>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[S:9][CH2:10][CH2:11][CH2:12][OH:13] |f:1.2|
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Name
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(RS)-2-[3-(2-methoxy-phenylsulphanyl)-propoxy]-tetrahydro-pyran
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Quantity
|
9.5 g
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Type
|
reactant
|
Smiles
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COC1=C(C=CC=C1)SCCCOC1OCCCC1
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
to reflux for 2 hours
|
Duration
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2 h
|
Type
|
DISTILLATION
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Details
|
the solvent was distilled off under reduced pressure
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Type
|
CUSTOM
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Details
|
the residue was partitioned between ethyl acetate and saturated sodium hydrogen carbonate solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase was subsequently dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC=C1)SCCCO
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |